A Deep Dive into the Mechanism of Action of FHD-286: A Novel Chromatin Remodeling Inhibitor
A Deep Dive into the Mechanism of Action of FHD-286: A Novel Chromatin Remodeling Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride, also known as Camibirstat or FHD-286, is a first-in-class, orally bioavailable, small molecule inhibitor that targets the core engine of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] By allosterically inhibiting the ATPase activity of the highly similar and mutually exclusive BRG1 (SMARCA4) and BRM (SMARCA2) proteins, FHD-286 represents a novel therapeutic strategy for cancers dependent on BAF-mediated gene regulation.[1][4][5] This guide provides a comprehensive overview of the mechanism of action of FHD-286, from its molecular target to its cellular and clinical effects, offering a technical resource for the scientific community.
The BAF Chromatin Remodeling Complex: A Master Regulator of Gene Expression
To understand the action of FHD-286, it is crucial to first appreciate its target: the BAF (BRG1/BRM-associated factor) complex, a key player in epigenetics.[6]
Chromatin and Its Dynamic Regulation
In eukaryotic cells, DNA is tightly packaged into a structure called chromatin.[6] This packaging allows the vast amount of genetic material to fit within the nucleus but also presents a barrier to processes like transcription, replication, and DNA repair.[6] The cell employs ATP-dependent chromatin remodeling complexes to dynamically alter chromatin structure, sliding or ejecting nucleosomes (the basic unit of chromatin) to control access to DNA.[6][7]
The BAF (SWI/SNF) Complex: Composition and Function
The BAF complex is a multi-subunit protein machine that utilizes the energy from ATP hydrolysis to remodel chromatin.[7][8] It is composed of a central ATPase enzyme and a variety of accessory subunits that dictate its function and genomic targeting.[7] There are three main subtypes of the BAF complex: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and biological roles.[8]
The catalytic core of the BAF complex is provided by one of two mutually exclusive ATPases: Brahma-related gene 1 (BRG1, also known as SMARCA4) or Brahma (BRM, also known as SMARCA2).[4][9] These enzymes are the engines that power the remodeling process.[9]
The Role of the BAF Complex in Cancer
The BAF complex is one of the most frequently mutated protein complexes in human cancer, with alterations found in over 20% of malignancies.[10][11][12] These mutations often lead to a loss of function of tumor-suppressing subunits or a dependency on the remaining complex for cancer cell survival.[8] In some cancers, such as acute myeloid leukemia (AML) and uveal melanoma, malignant cells are not defined by BAF subunit mutations but are instead highly dependent on the continued activity of the BAF complex for their proliferation and survival.[4][13] This dependency creates a therapeutic window for inhibitors like FHD-286.
FHD-286: A Dual Inhibitor of BRG1 and BRM
FHD-286 was discovered through high-throughput screening as a potent, allosteric inhibitor of both BRG1 and BRM ATPase activity.[4]
Molecular Mechanism of Inhibition
FHD-286 acts as a dual inhibitor, targeting the enzymatic activity of both BRG1 and BRM.[1][2] This is significant because many cells and cancers express both ATPases, which can have redundant functions.[14][15] By inhibiting both, FHD-286 ensures a more complete shutdown of BAF-mediated chromatin remodeling.[13] The inhibition is allosteric, meaning FHD-286 binds to a site on the enzyme distinct from the ATP binding pocket, inducing a conformational change that inactivates the enzyme.[1]
Cellular Consequences of BAF Inhibition by FHD-286
The inhibition of BRG1 and BRM by FHD-286 triggers a cascade of cellular events, ultimately leading to anti-tumor effects in dependent cancer models.
Altered Chromatin Accessibility and Gene Expression
The primary consequence of FHD-286 treatment is a global change in chromatin accessibility.[16] By blocking the BAF complex's ability to open chromatin, FHD-286 reduces the accessibility of enhancer regions, which are critical for the binding of transcription factors that drive oncogenic gene expression programs.[16] This leads to a widespread downregulation of key cancer-driving genes, including MYC.[17]
Induction of Cellular Differentiation
A key mechanism of action for FHD-286, particularly in hematologic malignancies like AML, is the induction of cellular differentiation.[13] AML is characterized by a blockage in the differentiation of myeloid progenitor cells.[18] FHD-286 treatment overcomes this block, forcing the leukemic cells to mature.[13][18] This is evidenced by the upregulation of myeloid maturation markers like CD11b.[18][19] This induced differentiation is often followed by a loss of viability in the cancer cells.[17]
Anti-proliferative Effects
By disrupting the transcriptional programs that cancer cells rely on for growth, FHD-286 exhibits potent anti-proliferative activity.[18] The differentiated cells induced by the compound show reduced levels of proliferation markers like Ki67.[18][19]
The overall mechanism can be visualized as a multi-step process:
Caption: Mechanism of action of FHD-286.
Preclinical and Clinical Landscape
FHD-286 has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in Phase 1 clinical trials.
Activity in Hematologic Malignancies
In preclinical models of AML, FHD-286 showed broad efficacy, including in models with mutations that are typically difficult to treat.[18] In a Phase 1 clinical trial for patients with relapsed or refractory AML and myelodysplastic syndrome (MDS), FHD-286 monotherapy induced myeloid differentiation and reduced leukemic burden.[13][20][21] However, objective responses were not achieved with monotherapy, and a serious adverse event known as differentiation syndrome was observed, which is a known risk for therapies that induce differentiation in AML.[13][22] While the company has decided to discontinue independent development of FHD-286 for AML, the clinical data confirmed the biological activity of targeting BRG1/BRM.[13][23]
Activity in Solid Tumors
FHD-286 has also shown preclinical antitumor activity in solid tumor models, such as uveal melanoma.[4][24] A Phase 1 trial in metastatic uveal melanoma demonstrated that FHD-286 was safe and tolerable, with some patients experiencing stable disease and one patient achieving a durable partial response.[2][25][26] Despite these signs of activity, the company is not currently pursuing this indication independently.[26]
Table 1: Summary of FHD-286 Clinical Trial Information
| Trial Identifier | Indication | Phase | Status (as of late 2024) | Key Findings |
| NCT04891757 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) | 1 | Development discontinued by sponsor | Induced myeloid differentiation, reduced leukemic burden; Differentiation syndrome observed.[13][23] |
| NCT04879017 | Metastatic Uveal Melanoma | 1 | Development discontinued by sponsor | Safe and tolerable; one durable partial response and stable disease in some patients.[2][25] |
Experimental Protocols for Studying BAF Inhibitors
Validating the mechanism of action of a compound like FHD-286 requires a suite of specialized biochemical and cellular assays.
In Vitro ATPase Activity Assay
This assay directly measures the enzymatic activity of the BRG1 and BRM proteins. It is the primary method to determine the potency (e.g., IC50) of an inhibitor.
Principle: Measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the purified enzyme. The amount of ADP or Pi produced is quantified, often using a luminescence- or fluorescence-based detection method.
Step-by-Step Methodology:
-
Purify recombinant BRG1 or BRM ATPase domain.
-
In a multi-well plate, add the enzyme to a reaction buffer containing a saturating concentration of ATP.
-
Add varying concentrations of the test inhibitor (e.g., FHD-286).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and add a detection reagent that produces a signal proportional to the amount of ADP generated.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Chromatin Accessibility Assays (e.g., ATAC-seq)
To assess the impact of BAF inhibition on the chromatin landscape within cells, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful tool.
Principle: Uses a hyperactive Tn5 transposase to preferentially cut and tag DNA fragments in open, accessible regions of chromatin. These tagged fragments are then sequenced to map the accessible chromatin landscape across the genome.
Caption: Experimental workflow for ATAC-seq.
Step-by-Step Methodology:
-
Culture cancer cells and treat with FHD-286 or a vehicle control (e.g., DMSO) for a defined period.
-
Harvest cells and lyse the plasma membrane to isolate intact nuclei.
-
Incubate the nuclei with the Tn5 transposase pre-loaded with sequencing adapters. The transposase will simultaneously fragment the DNA in open chromatin regions and ligate the adapters.
-
Purify the resulting DNA fragments.
-
Amplify the library of tagged fragments using PCR.
-
Perform high-throughput sequencing on the amplified library.
-
Analyze the sequencing data to identify regions of differential chromatin accessibility between the FHD-286-treated and control cells.
Cellular Differentiation Assays (Flow Cytometry)
To quantify the induction of differentiation in AML cells, flow cytometry is used to measure the expression of cell surface markers.
Principle: Cells are labeled with fluorescently tagged antibodies specific to differentiation markers. A flow cytometer then passes the cells one by one through a laser, and the fluorescence of each cell is measured.
Step-by-Step Methodology:
-
Treat AML cells (e.g., MOLM-13, MV4-11) with FHD-286 or a vehicle control for several days.
-
Harvest the cells and wash them in a suitable buffer.
-
Incubate the cells with a fluorescently conjugated antibody against a myeloid maturation marker (e.g., anti-CD11b).
-
Wash the cells to remove any unbound antibody.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity for each cell.
-
Quantify the percentage of CD11b-positive cells in the treated versus control populations.
Conclusion and Future Directions
FHD-286 has served as a pioneering tool compound and clinical candidate, validating the BAF complex as a druggable target in oncology. Its mechanism of action, centered on the dual inhibition of the BRG1 and BRM ATPases, leads to profound changes in chromatin architecture, oncogenic gene expression, and the induction of cellular differentiation. While its development path has been altered, the insights gained from FHD-286 have paved the way for a new class of epigenetic therapies. Future research will likely focus on developing next-generation BAF inhibitors with improved therapeutic windows, exploring combination strategies to overcome resistance, and identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
-
A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. (2025). Clinical Cancer Research - AACR Journals. [Link]
-
Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers. (2025). PubMed. [Link]
-
Structural Insights into the Evolutionarily Conserved BAF Chromatin Remodeling Complex. (2020). MDPI. [Link]
-
Novel BRG1/BRM Inhibitor Shows Safety/Preliminary Efficacy in Metastatic Uveal Melanoma. (2023). Targeted Oncology. [Link]
-
The BAF chromatin remodeling complexes: structure, function, and synthetic lethalities. (2021). Biochemical Society Transactions. [Link]
-
Definition of BRG1/BRM inhibitor FHD-286. NCI Drug Dictionary - National Cancer Institute. [Link]
-
Development of FHD-286 Monotherapy Will Not Continue in Metastatic Uveal Melanoma. (2023). OncLive. [Link]
-
The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer. (2017). PMC - NIH. [Link]
-
camibirstat (FHD-286). (2025). Drug Hunter. [Link]
-
Mammalian SWI/SNF (BAF) complex. Wikipedia. [Link]
-
First Structural Model of BAF Complex Sheds Light on Cancer. (2020). Technology Networks. [Link]
-
The BAF complex in development and disease. (2019). PMC. [Link]
-
Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Loss of BRG1/BRM in Human Lung Cancer Cell Lines and Primary Lung Cancers: Correlation with Poor Prognosis. (2003). AACR Journals. [Link]
-
Foghorn Therapeutics Announces Clinical Data from Phase 1 Study of FHD-286 in Metastatic Uveal Melanoma. (2023). GlobeNewswire. [Link]
-
The BAF chromatin remodeling complexes: structure, function, and synthetic lethalities. (2021). Portland Press. [Link]
-
Foghorn Therapeutics Announces Clinical Data From Phase 1 Study of FHD-286 in Metastatic Uveal Melanoma to Be Presented at ESMO Congress. (2023). FirstWord Pharma. [Link]
-
The BAF chromatin remodeling complexes: Structure, function, and synthetic lethalities. ResearchGate. [Link]
-
FDA Halts Study of FHD-286 in Patients With R/R AML and MDS. (2022). Targeted Oncology. [Link]
-
Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers. (2025). bioRxiv.org. [Link]
-
Genomic and phenotypic impact of FHD-286–induced inhibition of SMARCA4/2 in patients with relapsed/refractory myeloid malignancies. (2025). ASH Publications. [Link]
-
Pharmacodynamics and anti-tumor mechanism of the BRG1/BRM (SMARCA4/2) inhibitor FHD-286 in a Phase 1 study in subjects with AML or MDS. Foghorn Therapeutics. [Link]
-
A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. (2025). PubMed. [Link]
-
Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities. (2024). GlobeNewswire. [Link]
-
Targeting the chromatin remodeling enzyme BRG1 increases the efficacy of chemotherapy drugs in breast cancer cells. (2016). Oncotarget. [Link]
-
BRG1 and BRM loss selectively impacts RB and P53, respectively. (2018). PMC - NIH. [Link]
-
BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1's Interaction with Specific Cellular Pathways. (2023). PMC. [Link]
-
The BRG1 ATPase of Human SWI/SNF Chromatin Remodeling Enzymes as a Driver of Cancer. (2017). Taylor & Francis. [Link]
-
Preliminary Results from a Phase 1 Dose Escalation Study of FHD-286, a Novel BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, Administered As an Oral Monotherapy in Patients with Advanced Hematologic Malignancies. (2023). Blood - ASH Publications. [Link]
-
Identification of inhibitors of chromatin modifying enzymes using the yeast phenotypic screens. PMC. [Link]
-
FHD-286 exposure upregulates the myeloid maturation marker CD11b in AML cells from diverse lineages. Foghorn Therapeutics. [Link]
-
Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. ResearchGate. [Link]
-
Characterizing Chromatin Remodeling Enzymes. (2014). JoVE Journal. [Link]
-
New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Chromatin remodelers as therapeutic targets. PMC. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Foghorn Therapeutics Announces Clinical Data from Phase 1 Study of FHD-286 in Metastatic Uveal Melanoma | Foghorn Therapeutics [ir.foghorntx.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 9. BRG1 and BRM loss selectively impacts RB and P53, respectively: BRG1 and BRM have differential functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
- 12. The BAF complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. foghorntx.com [foghorntx.com]
- 19. foghorntx.com [foghorntx.com]
- 20. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. targetedonc.com [targetedonc.com]
- 23. Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities | Foghorn Therapeutics [ir.foghorntx.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. targetedonc.com [targetedonc.com]
- 26. onclive.com [onclive.com]
